molecular formula C9H5BrFNO B12102303 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde CAS No. 1227564-14-8

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde

Cat. No.: B12102303
CAS No.: 1227564-14-8
M. Wt: 242.04 g/mol
InChI Key: KXKXKMOCSYNYSP-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, on the indole ring, and an aldehyde group at the 3rd position. These substitutions confer unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a brominated and fluorinated precursor, which undergoes cyclization and subsequent functional group transformations to introduce the aldehyde group at the 3rd position .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1h-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, indole derivatives are known to bind to various receptors in the body, influencing biological pathways and cellular responses. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Fluoro-1H-indole-3-carbaldehyde
  • 6-Bromo-1-cyclopentyl-1H-indole-3-carbaldehyde

Uniqueness

6-Bromo-4-fluoro-1h-indole-3-carbaldehyde is unique due to the simultaneous presence of bromine and fluorine atoms on the indole ring, which imparts distinct electronic and steric properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Biological Activity

Overview

6-Bromo-4-fluoro-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : Indole derivatives, including this compound, demonstrate a high affinity for multiple receptors, influencing cellular signaling pathways and gene expression. For instance, they may act as agonists or antagonists at specific receptors involved in inflammatory responses and cancer progression .
  • Enzyme Interaction : This compound can inhibit or activate specific enzymes, particularly kinases that play crucial roles in cell signaling pathways. Such interactions can lead to altered cellular responses, impacting processes like proliferation and apoptosis .

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it enhances the efficacy of antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) while showing limited activity against Gram-negative bacteria .
  • Anticancer Properties : Preliminary studies suggest that this indole derivative may possess anticancer activity, potentially through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines. The presence of bromine and fluorine atoms may enhance its potency compared to other indole derivatives .
  • Anti-inflammatory Effects : There is evidence indicating that compounds within the indole family can modulate inflammatory responses. This includes the potential to reduce cytokine production in immune cells, which could be beneficial in treating inflammatory diseases .

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's ability to enhance antibiotic activity against Pseudomonas aeruginosa. The results indicated that the compound significantly improved the effectiveness of standard antibiotics, suggesting its potential as an adjuvant in antibiotic therapy .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various indole derivatives, including this compound, on human cancer cell lines. The findings indicated that while some derivatives exhibited potent cytotoxicity, this compound demonstrated a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancer cells .
  • Inflammatory Response Modulation : Research has shown that this compound can modulate the production of pro-inflammatory cytokines in vitro, indicating its potential therapeutic application in treating inflammatory conditions .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundYesYesYes
5-Bromo-1H-indole-3-carboxylic acidModerateLimitedNo
6-Fluoro-1H-indole-3-carbaldehydeLimitedModerateYes

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKXKMOCSYNYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259932
Record name 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227564-14-8
Record name 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227564-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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